Octyl acrylate

Description

Propriétés

IUPAC Name |

octyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h4H,2-3,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANISOHQJBAQUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25266-13-1 | |

| Record name | Octyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044624 | |

| Record name | Octyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2499-59-4 | |

| Record name | Octyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2499-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002499594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJN94319DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Octyl Acrylate: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl acrylate, an ester of acrylic acid and octanol, is a versatile monomer primarily utilized in the synthesis of polymers for a wide range of industrial applications, including adhesives, coatings, and textiles.[1][2] Its characteristic eight-carbon alkyl chain imparts valuable properties such as hydrophobicity, flexibility, and weatherability to the resulting polymers.[3][4] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Detailed experimental protocols for the determination of its key properties are presented, alongside a logical workflow for its synthesis and purification. This document is intended to serve as a valuable resource for researchers and professionals engaged in polymer chemistry, materials science, and related fields.

Chemical Structure and Identification

This compound is the common name for the organic compound with the IUPAC name octyl prop-2-enoate.[5] It consists of an eight-carbon alkyl group attached to an acrylate moiety. The most common isomer is n-octyl acrylate, where the octyl group is a linear chain. Another common isomer is 2-octyl acrylate.[4]

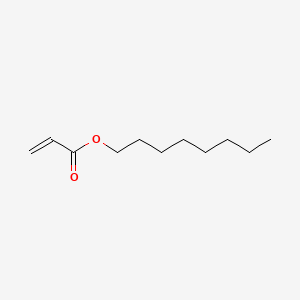

Chemical Structure of n-Octyl Acrylate:

Table 1: Chemical Identification of n-Octyl Acrylate

| Identifier | Value | Reference(s) |

| IUPAC Name | octyl prop-2-enoate | [5] |

| Synonyms | n-Octyl acrylate, Acrylic acid octyl ester | [3][5] |

| CAS Number | 2499-59-4 | [5][6] |

| Molecular Formula | C₁₁H₂₀O₂ | [5][6][7] |

| Molecular Weight | 184.28 g/mol | [5][6][7] |

| SMILES | CCCCCCCCOC(=O)C=C | [5] |

| InChIKey | ANISOHQJBAQUQP-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in polymerization processes. These properties are summarized in the tables below. Note that some values may vary slightly between sources due to different experimental conditions.

Table 2: Physical Properties of n-Octyl Acrylate

| Property | Value | Reference(s) |

| Appearance | Clear, colorless liquid with an ester-like odor | [3] |

| Boiling Point | 220-229 °C at 760 mmHg; 101-103 °C at 2 Torr | [8][9][10] |

| Melting Point | -58.7 °C (estimate) to -90 °C | [9][11] |

| Density | 0.876 - 0.885 g/cm³ at 20-25 °C | [4][10][12] |

| Refractive Index | 1.437 - 1.442 at 20-25 °C | [4][12] |

| Viscosity | 1-3 mPa·s at 25 °C | [4] |

| Flash Point | 77.1 - 178 °C | [9][12] |

| Water Solubility | 0.01 g/L at 25 °C | [8][13] |

| Vapor Pressure | 0.10 mmHg at 25 °C | [9] |

Table 3: Chemical Properties and Reactivity of n-Octyl Acrylate

| Property | Description | Reference(s) |

| Polymerization | Undergoes free-radical polymerization to form poly(this compound). An inhibitor (e.g., MEHQ) is typically added for storage. | [4] |

| Reactivity | The acrylate group is highly reactive and can participate in various addition reactions. | [1] |

| Glass Transition Temp. (Tg) of Polymer | <-65 °C | [8][13] |

| Stability | Stable under recommended storage conditions. Avoid heat, light, and sources of ignition. | [4] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Density

The density of liquid chemicals like this compound can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052.[7]

-

Apparatus: Digital density meter, syringe or autosampler, temperature-controlled sample cell.

-

Procedure:

-

Calibrate the digital density meter with dry air and deionized water at the desired temperature (e.g., 20 °C).

-

Equilibrate the this compound sample to the measurement temperature.

-

Introduce the sample into the measuring cell of the density meter, ensuring no air bubbles are present.[7]

-

Allow the reading to stabilize and record the density value.

-

Clean the measuring cell thoroughly with appropriate solvents (e.g., ethanol, acetone) and dry it before the next measurement.

-

Determination of Boiling Point

The boiling point can be determined using a micro boiling point apparatus or during distillation.[14][15]

-

Apparatus: Thiele tube or MelTemp apparatus, thermometer, capillary tube (sealed at one end), small test tube, heating oil (paraffin or silicone oil).[16]

-

Procedure (Capillary Method):

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (open end down) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil.[16]

-

Heat the Thiele tube gently and observe the capillary tube.

-

A slow stream of bubbles will emerge from the capillary as the liquid is heated.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges.[17]

-

Alternatively, note the temperature at which the bubble stream stops and the liquid begins to enter the capillary tube upon cooling. This is also the boiling point.[16]

-

Determination of Viscosity

The viscosity of this compound can be measured using a viscometer, such as a Brookfield viscometer or an Ubbelohde viscometer.[18][19]

-

Apparatus: Brookfield DV-II+ viscometer with a suitable spindle (e.g., #31), temperature-controlled water bath.[18]

-

Procedure:

-

Place the this compound sample in a beaker and allow it to equilibrate to the desired temperature (e.g., 25 °C) in the water bath.

-

Select the appropriate spindle and rotational speed for the expected viscosity range.

-

Immerse the spindle into the liquid to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity in mPa·s.

-

Determination of Purity by Gas Chromatography (GC)

The purity of this compound can be determined by gas chromatography.

-

Apparatus: Gas chromatograph with a Flame Ionization Detector (FID), capillary column suitable for acrylate analysis (e.g., Rxi-5Sil MS).[6]

-

Procedure:

-

Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., dichloromethane).

-

Prepare a solution of the sample to be analyzed in the same solvent.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Run the analysis using an appropriate temperature program for the column.

-

Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

-

Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹, the C=C stretch of the alkene at around 1620-1640 cm⁻¹, and C-H stretches of the alkyl chain and vinyl group.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the vinyl protons (CH₂=CH-) in the range of 5.8-6.4 ppm, the protons on the carbon adjacent to the ester oxygen (-O-CH₂-) at around 4.1 ppm, and the signals for the octyl chain protons at various upfield shifts.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon at approximately 166 ppm, signals for the vinyl carbons between 128-131 ppm, and signals for the carbons of the octyl chain.

-

-

Mass Spectrometry (MS): The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 184.[20] Common fragmentation patterns include the loss of the octoxy group or cleavage of the alkyl chain.[6]

Logical Workflow and Diagrams

Synthesis and Purification Workflow

This compound is typically synthesized via the esterification of acrylic acid with octanol.[10] The following diagram illustrates a typical laboratory-scale synthesis and purification workflow.

Caption: Workflow for the synthesis and purification of this compound.

Polymerization Process

This compound is a monomer used in free-radical polymerization to produce poly(this compound).

Caption: Key steps in the free-radical polymerization of this compound.

Safety and Handling

This compound is irritating to the skin, eyes, and respiratory system.[21] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key monomer in the polymer industry, valued for the desirable properties it imparts to copolymers. A thorough understanding of its chemical structure, physicochemical properties, and the experimental methods for their determination is essential for its effective use in research and development. This guide provides a consolidated resource of technical information to support professionals in the fields of polymer science and drug development.

References

- 1. Octadecyl acrylate (4813-57-4) 1H NMR [m.chemicalbook.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 4. epluschemical.com [epluschemical.com]

- 5. store.astm.org [store.astm.org]

- 6. This compound | C11H20O2 | CID 17258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 10. epluschemical.com [epluschemical.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. phillysim.org [phillysim.org]

- 15. vernier.com [vernier.com]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. paint.org [paint.org]

- 19. users.metu.edu.tr [users.metu.edu.tr]

- 20. 2-Propenoic acid, octyl ester [webbook.nist.gov]

- 21. cpachem.com [cpachem.com]

Synthesis of 2-Octyl Acrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-octyl acrylate, a valuable monomer in the production of polymers for various applications, including pressure-sensitive adhesives and coatings. This document provides a thorough overview of the primary synthesis methodologies, detailed experimental protocols, and critical process parameters. The information is intended to equip researchers and professionals in drug development and material science with the necessary knowledge to effectively produce and purify 2-octyl acrylate. Of note, 2-octanol, a key starting material, can be derived from renewable resources such as castor oil, positioning 2-octyl acrylate as a bio-based monomer.[1][2]

Synthesis Methodologies

The industrial production of 2-octyl acrylate is primarily achieved through two main synthetic routes: direct esterification of acrylic acid with 2-octanol and transesterification of a light alcohol acrylate with 2-octanol.

Direct Esterification

Direct esterification is a common method for producing 2-octyl acrylate, involving the reaction of acrylic acid and 2-octanol in the presence of an acid catalyst.[1] This equilibrium-driven reaction necessitates the removal of water to favor product formation.

Reaction Scheme:

A variety of acid catalysts can be employed, including both homogeneous and heterogeneous systems. Homogeneous catalysts include sulfonic acids like methanesulfonic acid and p-toluenesulfonic acid.[3][4] Heterogeneous catalysts, such as sulfonated styrene-divinylbenzene copolymer resins (e.g., Amberlyst™ 70), offer the advantage of easier separation from the reaction mixture.[5]

A key challenge in this process is the acid-catalyzed dehydration of 2-octanol, a secondary alcohol, which leads to the formation of octene isomers as byproducts.[3] Additionally, the presence of water can lead to the hydrolysis of the 2-octyl acrylate product back to the starting materials.[3] To mitigate these side reactions, process conditions are carefully controlled, and the acid catalyst is often removed before the final purification steps.[3]

Transesterification

An alternative route to 2-octyl acrylate is the transesterification of a light alcohol acrylate, such as methyl acrylate or ethyl acrylate, with 2-octanol.[6] This reaction is typically catalyzed by an alkyl titanate, for example, ethyl titanate or 2-octyl titanate.[6][7] The equilibrium is driven forward by the continuous removal of the more volatile light alcohol that is generated.

Reaction Scheme:

This method can be advantageous as it avoids the direct use of acrylic acid and the subsequent water management challenges.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 2-octyl acrylate via direct esterification.

Materials and Equipment

-

Reactants: Acrylic acid (inhibited with MEHQ), 2-octanol

-

Catalyst: Methanesulfonic acid (MSA) or p-toluenesulfonic acid (p-TSA)

-

Polymerization Inhibitor: Phenothiazine (PTZ)

-

Solvent (for azeotropic removal of water): Toluene (optional)

-

Neutralizing Agent: 5% w/w sodium hydroxide solution

-

Drying Agent: Anhydrous magnesium sulfate

-

Equipment: Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Direct Esterification Procedure (Laboratory Scale)

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap connected to a condenser, and a thermometer.

-

Charging Reactants: The flask is charged with 2-octanol (e.g., 1.0 mol), acrylic acid (e.g., 1.2 mol), a catalytic amount of methanesulfonic acid (e.g., 1-2 mol% of the limiting reactant), and a polymerization inhibitor such as phenothiazine (e.g., 200-500 ppm).[4] Toluene can be added as an azeotropic solvent to facilitate water removal.

-

Reaction: The mixture is heated to a temperature of 90-120°C with vigorous stirring.[3][8] The water produced during the reaction is collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically continued for 2-5 hours.[3][8]

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The crude product is washed with a 5% aqueous sodium hydroxide solution to neutralize the acid catalyst and remove unreacted acrylic acid.

-

The organic layer is then washed with brine and dried over anhydrous magnesium sulfate.

-

-

Purification: The solvent and any remaining volatile impurities are removed using a rotary evaporator. The crude 2-octyl acrylate is then purified by vacuum distillation.[6] The distillation is typically performed under reduced pressure to avoid polymerization at high temperatures. The pure 2-octyl acrylate fraction is collected.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of 2-octyl acrylate based on available literature.

| Parameter | Value | Synthesis Method | Catalyst | Reference |

| Reactant Molar Ratio | 0.5 to 3 (2-octanol/acrylic acid) | Direct Esterification | Acid Catalyst | [3][8] |

| 1 to 3 (light alcohol acrylate/2-octanol) | Transesterification | Alkyl Titanate | [6] | |

| Reaction Temperature | 60°C to 130°C | Direct Esterification | Acid Catalyst | [1][3] |

| 90°C to 130°C | Transesterification | Alkyl Titanate | [6] | |

| Catalyst Loading | 5x10⁻⁴ to 5x10⁻² mol per mole of 2-octanol | Transesterification | Alkyl Titanate | [6] |

| Reaction Time | 2 to 5 hours | Direct Esterification | Acid Catalyst | [3][8] |

| Conversion of 2-Octanol | 15 to 70% by weight | Direct Esterification | Heterogeneous Acid Catalyst | [1] |

| Product in Reaction Mixture | 60 to 90% by weight | Direct Esterification | Acid Catalyst | [3][8] |

| Distillation Pressure (Purification) | 20 to 50 mmHg | Transesterification | Alkyl Titanate | [6][7] |

| Distillation Bottom Temperature (Purification) | 120°C to 150°C | Transesterification | Alkyl Titanate | [6][7] |

Process Visualization

The following diagrams illustrate the experimental workflow for the synthesis of 2-octyl acrylate.

Caption: Experimental workflow for the synthesis and purification of 2-octyl acrylate.

Caption: Logical relationship of reactants, conditions, products, and byproducts.

Conclusion

The synthesis of 2-octyl acrylate from acrylic acid and 2-octanol is a well-established process that can be adapted for both industrial and laboratory-scale production. Careful control of reaction conditions, particularly temperature and water removal, is crucial for maximizing yield and minimizing the formation of byproducts. The choice of catalyst, whether homogeneous or heterogeneous, will depend on the specific requirements of the application, including considerations for catalyst separation and recycling. The purification of the final product via vacuum distillation is a critical step to achieve the high purity required for polymerization applications. This guide provides a solid foundation for researchers and professionals to undertake the synthesis of this versatile, bio-based monomer.

References

- 1. WO2014149669A1 - Selective synthesis of 2-octyl acrylate by acid catalyzed esterification of 2-octanol and acrylic acid - Google Patents [patents.google.com]

- 2. Recent advances in radical polymerization of bio-based monomers in aqueous dispersed media - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00097D [pubs.rsc.org]

- 3. EP2773608A1 - Method for producing 2-octyl acrylate by direct esterification - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US9296679B2 - Method for the production of 2-octyl acrylate by means of transesterification - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. US9403750B2 - Method for producing 2-octyl acrylate by direct esterification - Google Patents [patents.google.com]

Bio-based Octyl Acrylate Synthesis from Castor Oil: A Technical Guide

An in-depth exploration of the synthesis of octyl acrylate from renewable castor oil, detailing the chemical pathways, experimental protocols, and quantitative analysis for researchers and professionals in drug development and chemical synthesis.

The imperative for sustainable chemical manufacturing has driven significant research into bio-based feedstocks as alternatives to petrochemicals. Castor oil, a versatile and non-edible vegetable oil, presents a promising platform for the synthesis of a variety of valuable chemicals, including this compound, a monomer with wide applications in polymers, coatings, and adhesives. This technical guide provides a comprehensive overview of the synthesis of bio-based this compound from castor oil, consolidating experimental methodologies and quantitative data from various scientific sources.

Synthesis Overview

The conversion of castor oil into this compound is a multi-step process that leverages the unique chemical structure of its primary component, ricinoleic acid. The overall synthesis pathway can be conceptually divided into three main stages:

-

Liberation of Ricinoleic Acid: The fatty acid chains are first cleaved from the glycerol backbone of the castor oil triglycerides. This is typically achieved through transesterification with an alcohol like methanol to produce ricinoleate esters, or through hydrolysis to yield free ricinoleic acid.

-

Formation of 2-Octanol: The ricinoleic acid or its ester undergoes a crucial cleavage reaction, typically through alkaline pyrolysis, to yield 2-octanol and sebacic acid as a co-product.[1][2]

-

Acrylation of 2-Octanol: Finally, the bio-derived 2-octanol is reacted with acrylic acid or an acrylate ester through direct esterification or transesterification to produce the target monomer, 2-octyl acrylate.[3][4][5]

Experimental Protocols

This section details the experimental procedures for each key stage of the synthesis.

Stage 1: Transesterification of Castor Oil to Methyl Ricinoleate

This initial step converts the triglycerides in castor oil into their corresponding fatty acid methyl esters, primarily methyl ricinoleate.

Materials:

-

Castor oil

-

Methanol

-

Sodium methylate solution

-

Petroleum ether (60-80°C)

-

Water

-

Sodium sulfate

Procedure:

-

In a 100 mL two-neck flask equipped with a magnetic stirrer, combine 10.0 g of castor oil with 32 g (40 mL) of methanol.

-

Add 0.3 mL of sodium methylate solution to the mixture and stir for approximately 45 minutes. The reaction progress can be monitored using thin-layer chromatography.[6]

-

Once the reaction is complete, evaporate the excess methanol using a rotary evaporator.

-

Transfer the crude product to a separating funnel using 40 mL of petroleum ether.

-

Wash the organic phase with 20 mL of water. Separate the organic layer.

-

Repeat the washing of the organic phase with 20 mL portions of water until the pH is neutral.

-

Dry the organic phase over sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the methyl ricinoleate.[6]

Stage 2: Conversion of Ricinoleic Acid to 2-Octanol via Alkaline Pyrolysis

This step involves the cleavage of ricinoleic acid to produce 2-octanol. The following protocol is a laboratory-scale adaptation based on described industrial processes.[1][7]

Materials:

-

Ricinoleic acid (or castor oil)

-

Sodium hydroxide (NaOH)

-

Mineral oil (as a heat transfer medium)

-

Red lead (optional, as a catalyst)[7]

Procedure:

-

Saponify the castor oil or ricinoleic acid by reacting it with a stoichiometric amount of sodium hydroxide in water.

-

In a pyrolysis reactor (a copper round-bottom flask is recommended), combine the saponified castor oil/ricinoleic acid with mineral oil and an additional amount of sodium hydroxide.[7]

-

Heat the mixture. Initially, water will distill off.

-

After the water has been removed, increase the temperature to initiate pyrolysis. The temperature can range from 200°C to 325°C.[1][7]

-

During pyrolysis, 2-octanol will distill from the reaction mixture. Collect the distillate. The co-product, sebacic acid, will remain in the reactor as a salt.

-

The collected crude 2-octanol can be purified by fractional distillation.

Stage 3: Direct Esterification of 2-Octanol to 2-Octyl Acrylate

This final step involves the reaction of the bio-derived 2-octanol with acrylic acid to form 2-octyl acrylate.

Materials:

-

2-Octanol (bio-derived)

-

Acrylic acid

-

Acid catalyst (e.g., a heterogeneous sulfonic acid catalyst like a cation exchange resin, or a homogeneous catalyst like p-toluenesulfonic acid)[3][4]

-

Polymerization inhibitor

-

Solvent (e.g., toluene, optional for azeotropic water removal)

Procedure:

-

In a reactor equipped with a stirrer, thermometer, and a distillation setup (e.g., a Dean-Stark apparatus if using an azeotropic solvent), charge the 2-octanol, acrylic acid, acid catalyst, and a polymerization inhibitor.[3][4]

-

The molar ratio of 2-octanol to acrylic acid can range from 0.5 to 3.[4][5]

-

Heat the reaction mixture to a temperature between 80°C and 130°C.[4][5]

-

Continuously remove the water formed during the reaction by distillation, either directly or as an azeotrope with a solvent.

-

The reaction is typically carried out for 2 to 5 hours.[4]

-

After the reaction, the crude product mixture, containing 2-octyl acrylate, unreacted starting materials, and the catalyst, is subjected to purification, which may involve neutralization, washing, and distillation to obtain pure 2-octyl acrylate.

Quantitative Data

The following tables summarize the quantitative data extracted from the cited literature for the key reaction steps.

Table 1: Transesterification of Castor Oil

| Parameter | Value | Reference |

| Reactants & Catalyst | ||

| Castor Oil | 10.0 g | [6] |

| Methanol | 32 g (40 mL) | [6] |

| Sodium Methylate Solution | 0.3 mL | [6] |

| Reaction Conditions | ||

| Reaction Time | 45 minutes | [6] |

| Product Yield | ||

| Methyl Ricinoleate Yield | 9.0 g (93%) | [6] |

| GC Purity | 89% | [6] |

Table 2: Alkaline Pyrolysis for 2-Octanol Production

| Parameter | Value | Reference |

| Reactants & Catalyst | ||

| Ricinoleic Acid | 1300 parts | [1] |

| Sodium Hydroxide (85%) | 1300 parts | [1] |

| 2-Ethyl Hexanoic Acid (Thinning Agent) | 700 parts | [1] |

| Reaction Conditions | ||

| Initial Temperature | 200-210°C | [1] |

| Final Temperature | 300°C | [1] |

| Product Yield | ||

| Crude 2-Octanol | 400 parts | [1] |

| Sebacic Acid | 500 parts | [1] |

Table 3: Direct Esterification of 2-Octanol to 2-Octyl Acrylate

| Parameter | Value | Reference |

| Reactants & Catalyst | ||

| 2-Octanol / Acrylic Acid Molar Ratio | 0.5 to 3 | [4][5] |

| Catalyst | Sulfonic acid type | [3][4] |

| Reaction Conditions | ||

| Temperature | 80°C to 130°C | [4][5] |

| Reaction Time | 2 to 5 hours | [4] |

| Product Yield | ||

| 2-Octyl Acrylate in Reaction Mixture | 60-90% by weight | [4] |

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical transformations and the overall experimental workflow.

Caption: Chemical synthesis pathway from castor oil to 2-octyl acrylate.

Caption: Experimental workflow for the synthesis of 2-octyl acrylate.

Conclusion

References

- 1. US6392074B1 - Method for preparing sebacic acid and octanol-2 - Google Patents [patents.google.com]

- 2. WO2014207389A1 - Use of a 2-octyl acrylate polymer as a binding agent in a coating composition - Google Patents [patents.google.com]

- 3. WO2014149669A1 - Selective synthesis of 2-octyl acrylate by acid catalyzed esterification of 2-octanol and acrylic acid - Google Patents [patents.google.com]

- 4. EP2773608A1 - Method for producing 2-octyl acrylate by direct esterification - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. Sciencemadness Discussion Board - 2-octanol - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to Octyl Acrylate: CAS Registry Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS registry number and detailed safety data for octyl acrylate. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for professionals in research and development.

Chemical Identification

-

Chemical Name: this compound

-

Synonyms: n-Octyl acrylate, 2-Propenoic acid, octyl ester, Acrylic acid n-octyl ester[1]

Quantitative Safety and Physical Properties

The following table summarizes the key quantitative safety and physical data for this compound. This information is critical for safe handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [1][7] |

| Molecular Weight | 184.27 g/mol | [1][7] |

| Boiling Point | 101-103 °C @ 2 Torr | [2] |

| ~220 °C | [8] | |

| Melting Point | -58.7 °C (estimate) | [5] |

| 81-83 °C | [2] | |

| Density | 0.8760 g/cm³ (liquid) @ 25 °C | [2] |

| Flash Point | 178 °F | [5] |

| Water Solubility | 0.01 g/L at 25°C | [8] |

| Refractive Index | 1.437 (589.3 nm 20℃) | [5] |

| Purity | ≥99% | [9] |

| Acid Value | ≤0.1 mg KOH/g | [9] |

| Viscosity | 1-3 mPa·s at 25°C | [9] |

Hazard Identification and GHS Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

-

Skin Irritation: Category 2 (H315: Causes skin irritation)[6][10][11]

-

Eye Irritation: Category 2A (H319: Causes serious eye irritation)[6][10][11]

-

Specific Target Organ Toxicity - Single Exposure: Category 3, Respiratory Tract Irritation (H335: May cause respiratory irritation)[6][10][11][12]

-

Skin Sensitization: Category 1B (H317: May cause an allergic skin reaction)[10][12]

-

Hazardous to the Aquatic Environment, Chronic Hazard: Category 2 (H411: Toxic to aquatic life with long lasting effects)[10][12]

-

Combustible Liquid: (H227: Combustible liquid)[12]

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemicals like this compound are established by international organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key experiments.

4.1. Skin Irritation/Corrosion (Based on OECD Guideline 439)

-

Principle: This in vitro test uses a reconstituted human epidermis (RhE) model which mimics the biochemical and physiological properties of the upper parts of the human skin. The test chemical is applied topically to the skin tissue. Cell viability is then measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt that is quantitatively measured after extraction from the tissues. The reduction of cell viability below defined threshold levels indicates that the substance is an irritant.

-

Procedure:

-

The test substance is applied directly to the surface of the RhE tissue.

-

The tissue is incubated for a specified period (e.g., 60 minutes).

-

After exposure, the tissue is thoroughly washed to remove the test substance.

-

The tissue is then incubated with MTT solution for a further period (e.g., 3 hours).

-

The formazan product is extracted from the tissue using a solvent (e.g., isopropanol).

-

The optical density of the extracted formazan is measured using a spectrophotometer.

-

Cell viability is calculated as a percentage of the negative control.

-

-

Interpretation: A substance is identified as a skin irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

4.2. Serious Eye Damage/Eye Irritation (Based on OECD Guideline 492)

-

Principle: This in vitro test utilizes a reconstituted human cornea-like epithelium (RhCE) model. The principle is similar to the skin irritation test, where the effect of a chemical on the cell viability of the corneal epithelium is assessed.

-

Procedure:

-

The test chemical is applied to the surface of the RhCE tissue.

-

The tissue is incubated for a defined exposure time.

-

The tissue is washed, and then incubated with MTT.

-

The formazan is extracted, and the optical density is measured.

-

Cell viability is calculated relative to a negative control.

-

-

Interpretation: A chemical is classified as causing serious eye irritation if the mean tissue viability is reduced to ≤ 60% of the negative control.

4.3. Acute Oral Toxicity (Based on OECD Guideline 423)

-

Principle: This method involves the administration of the test substance to a group of fasted animals in a stepwise procedure using a minimum number of animals at each step. The outcome of the test is the estimation of an LD50 (the dose that is lethal to 50% of the animals).

-

Procedure:

-

A single dose of the substance is administered to a small group of animals (e.g., 3 rats).

-

The animals are observed for signs of toxicity and mortality for up to 14 days.

-

If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose may be tested.

-

This stepwise procedure continues until the dose causing mortality in approximately 50% of the animals is identified.

-

-

Interpretation: The results are used to classify the substance into one of the GHS acute toxicity hazard categories.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for chemical safety assessment, from initial identification to risk characterization.

Caption: Chemical Safety Assessment Workflow

Safe Handling and Storage

-

Handling: Use in a well-ventilated area or under a fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[13] Avoid breathing mist, vapor, or spray.[10][12] Ground all transfer equipment to prevent electrostatic discharge.[10]

-

Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and heat sources.[13] The preferred storage temperature is between 15°C and 25°C.[13] Keep containers tightly closed.[11][12] The substance may polymerize if heated or exposed to light.[11]

-

Spills: In case of a spill, shut off all sources of ignition.[10] Absorb the spill with an inert material and place it in a suitable container for disposal.[10][11]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12][14]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[6][11][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[10][12][14]

This guide is intended to provide essential technical information for professionals working with this compound. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. This compound | C11H20O2 | CID 17258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. n-Octyl Acrylate CAS:2499-59-4 EC:219-696-4 [cpachem.com]

- 5. N-OCTYL ACRYLATE CAS#: 2499-59-4 [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Properties and Uses of this compound-Chemwin [en.888chem.com]

- 8. epluschemical.com [epluschemical.com]

- 9. epluschemical.com [epluschemical.com]

- 10. download.basf.com [download.basf.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. download.basf.com [download.basf.com]

- 13. epluschemical.com [epluschemical.com]

- 14. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Physical Properties of Octyl Acrylate Monomer

This technical guide provides an in-depth overview of the core physical properties of octyl acrylate monomer, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize this monomer in their work. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents a logical diagram of the isomers discussed.

Core Physical Properties: Boiling Point and Density

This compound is a versatile monomer used in the synthesis of a wide range of polymers. Its physical properties, particularly its boiling point and density, are critical parameters for process design, reaction control, and material characterization. This compound exists in several isomeric forms, with n-octyl acrylate, iso-octyl acrylate, and 2-octyl acrylate being of significant commercial and research interest. The physical properties of these isomers can vary, influencing the characteristics of the resulting polymers.

Data Summary

The boiling point and density of various this compound isomers are summarized in the table below. It is important to note that the boiling point is highly dependent on pressure.

| Isomer | CAS Number | Boiling Point | Density |

| n-Octyl Acrylate | 2499-59-4 | 229 °C at 760 mmHg[1] | 0.876 g/cm³[2][3] |

| ~220 °C[4][5] | 0.883 g/cm³[1] | ||

| 57 °C at 0.05 mmHg | Specific Gravity (20/20): 0.88 | ||

| iso-Octyl Acrylate | 29590-42-9 | 125 °C[6] | 0.88 g/cm³[6] |

| 2-Octyl Acrylate | 42928-85-8 | 227.7 °C at 760 mmHg[7] | 0.8754 g/cm³[8] |

| 79 °C at 5.4 Torr[8] | 0.881 g/cm³[7] |

Experimental Protocols

The accurate determination of boiling point and density is crucial for the quality control and application of this compound monomer. Standardized experimental protocols are employed to ensure reliable and reproducible results.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which can have a high boiling point at atmospheric pressure, methods involving reduced pressure (vacuum distillation) are often employed to prevent thermal decomposition.

Methodology:

A common laboratory method for determining the boiling point, especially at reduced pressure, involves the use of a distillation apparatus.

-

Apparatus Setup: A round-bottom flask containing the this compound monomer is connected to a distillation head, a condenser, and a receiving flask. A thermometer is placed in the distillation head with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor. For reduced pressure measurements, a vacuum pump is connected to the system via a vacuum adapter, and a manometer is included to monitor the pressure.

-

Procedure:

-

The this compound sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The system is sealed, and if applicable, the pressure is reduced to the desired level using the vacuum pump.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and the vapor condensate is dripping from the condenser into the receiving flask at a constant rate. This temperature is the boiling point at the recorded pressure.

-

Determination of Density

Density is the mass of a substance per unit volume. It is an important physical property that can be used to identify a substance and assess its purity.

Methodology:

The density of liquid monomers like this compound is typically determined using a pycnometer or a digital density meter.

-

Using a Pycnometer:

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer can then be calculated.

-

Measurement: The pycnometer is emptied, dried, and filled with the this compound monomer at the same temperature. It is then weighed.

-

Calculation: The density of the this compound is calculated by dividing the mass of the monomer by the volume of the pycnometer.

-

-

Using a Digital Density Meter:

-

Principle: A digital density meter measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is related to the density of the sample.

-

Procedure: The instrument is calibrated with air and a reference substance of known density. The this compound sample is then injected into the measurement cell, and the instrument directly provides a temperature-compensated density reading.

-

Logical Relationships of this compound Isomers

The following diagram illustrates the relationship between the different isomers of this compound for which physical property data has been provided.

Caption: Isomers of this compound and their Physical Properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. sfdchem.com [sfdchem.com]

- 3. N-OCTYL ACRYLATE CAS#: 2499-59-4 [m.chemicalbook.com]

- 4. epluschemical.com [epluschemical.com]

- 5. epluschemical.com [epluschemical.com]

- 6. biosynth.com [biosynth.com]

- 7. 2-Octyl acrylate | 42928-85-8 [chemnet.com]

- 8. 42928-85-8 CAS MSDS (2-OCTYL ACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Glass Transition Temperature (Tg) of Poly(octyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(octyl acrylate), a crucial physical property influencing its application in various fields, including pharmaceuticals and advanced materials. The document details experimental methodologies for determining Tg, summarizes key data, and explores the factors that modulate this critical parameter.

Introduction to the Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a fundamental characteristic of amorphous and semi-crystalline polymers, including poly(this compound). It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This transition is not a sharp melting point but rather a temperature range over which the polymer chains gain sufficient mobility to move past one another.[2] Understanding the Tg of poly(this compound) is paramount for predicting its mechanical properties, stability, and performance under various thermal conditions, which is of particular importance in applications such as pressure-sensitive adhesives, coatings, and drug delivery systems.

Glass Transition Temperature of Poly(this compound)

Poly(this compound) is characterized by its low glass transition temperature, which imparts it with flexibility and adhesive properties at room temperature. The long, flexible octyl side chains increase the free volume between polymer chains, allowing for segmental motion at lower temperatures.

Quantitative Data Summary

The following table summarizes the reported glass transition temperatures for poly(this compound) from various sources. It is important to note that the exact value can be influenced by the measurement technique and the specific characteristics of the polymer sample, such as molecular weight and purity.[3][4]

| Glass Transition Temperature (Tg) | Measurement Method | Reference |

| ~ -70 °C | Not Specified | [5] |

| -65 °C | Not Specified | [6] |

Experimental Protocols for Tg Determination

The determination of the glass transition temperature of poly(this compound) is typically performed using thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA). The following sections provide detailed methodologies for each of these key experiments, based on established ASTM standards.

Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] The glass transition is observed as a step-like change in the heat capacity of the material.[2]

Methodology based on ASTM D3418: [1][8]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.

-

Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatile components.

-

-

Instrument Setup:

-

Place the sealed sample pan in the DSC instrument's sample holder and an empty, sealed aluminum pan in the reference holder.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected Tg, for instance, -120°C.

-

Ramp the temperature up to a point well above the Tg, for example, 0°C, at a controlled heating rate. For Tg determination, a heating rate of 20°C/min is preferred to enhance the visibility of the transition.[9]

-

Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Perform a second heating scan under the same conditions as the first. The Tg is typically determined from the second heating curve to ensure a consistent thermal history.

-

-

Data Analysis:

-

The glass transition temperature is determined from the resulting heat flow versus temperature curve.

-

The Tg is typically reported as the midpoint of the step transition in the heat flow curve.

-

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg and viscoelastic properties of polymers. It involves applying a small, oscillating stress or strain to a sample and measuring its mechanical response as a function of temperature.[10]

Methodology based on ASTM E1640: [6][11]

-

Sample Preparation:

-

Prepare a rectangular film or bar of poly(this compound) with well-defined dimensions suitable for the DMA clamp (e.g., tensile or single cantilever).

-

-

Instrument Setup:

-

Mount the sample securely in the appropriate DMA fixture.

-

Select a suitable measurement mode, such as tensile, single cantilever, or dual cantilever bending.

-

-

Experimental Parameters:

-

Apply a sinusoidal strain or stress at a fixed frequency, typically 1 Hz. The strain amplitude should be within the linear viscoelastic region of the material.

-

Ramp the temperature from a low temperature (e.g., -120°C) to a temperature above the Tg (e.g., 0°C) at a controlled heating rate, typically 2-5°C/min.

-

-

Data Analysis:

-

The glass transition is identified by a significant drop in the storage modulus (E'), a peak in the loss modulus (E"), and a peak in the tan delta (the ratio of loss modulus to storage modulus).

-

The Tg can be reported as the temperature at the onset of the drop in the storage modulus, the peak of the loss modulus, or the peak of the tan delta curve. It is crucial to specify which parameter is used to define the Tg.

-

Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material as a function of temperature. The glass transition is detected as a change in the coefficient of thermal expansion (CTE).[5]

Methodology based on ASTM E1545: [5][12][13][14]

-

Sample Preparation:

-

Prepare a small, flat sample of poly(this compound) suitable for the TMA probe.

-

-

Instrument Setup:

-

Place the sample on the TMA stage.

-

Apply a small, constant force to the sample using a probe (e.g., an expansion or penetration probe).

-

-

Thermal Program:

-

Heat the sample at a constant rate, typically 5-10°C/min, over a temperature range that encompasses the Tg (e.g., from -120°C to 0°C).

-

-

Data Analysis:

-

Plot the change in the sample's dimension (e.g., thickness) as a function of temperature.

-

The glass transition temperature is determined as the temperature at which there is a distinct change in the slope of the dimension versus temperature curve, indicating a change in the CTE.

-

Factors Influencing the Glass Transition Temperature of Poly(this compound)

Several molecular and external factors can influence the Tg of poly(this compound). A thorough understanding of these factors is essential for tailoring the material's properties for specific applications.

-

Molecular Weight: The Tg of polymers generally increases with increasing molecular weight.[15] This is because longer polymer chains have fewer chain ends, which act as plasticizers and increase free volume. For very high molecular weights, the Tg approaches a plateau value.

-

Side Chain Length and Flexibility: The long and flexible octyl side chain in poly(this compound) acts as an internal plasticizer, increasing the free volume and lowering the Tg.

-

Cross-linking: The introduction of cross-links between polymer chains restricts segmental motion.[15] Consequently, an increase in cross-link density will lead to a higher Tg.

-

Plasticizers: The addition of external plasticizers, which are low molecular weight compounds, increases the free volume between polymer chains and significantly lowers the Tg.[16]

-

Heating/Cooling Rate in Measurement: The measured Tg value can be influenced by the heating or cooling rate used during the thermal analysis.[17][18] Faster heating rates tend to shift the observed Tg to higher temperatures. Therefore, it is crucial to report the experimental conditions alongside the Tg value.

Visualization of the Glass Transition

The following diagrams illustrate the relationship between the physical state of poly(this compound) and its temperature relative to the glass transition temperature, as well as a conceptual workflow for Tg determination.

Caption: Physical state of poly(this compound) relative to its Tg.

Caption: Workflow for determining the Tg of poly(this compound).

References

- 1. atslab.com [atslab.com]

- 2. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 3. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 4. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 5. atslab.com [atslab.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 9. apandales4.wordpress.com [apandales4.wordpress.com]

- 10. infinitalab.com [infinitalab.com]

- 11. matestlabs.com [matestlabs.com]

- 12. ASTM E1545-22 - Standard Test Method for Assignment of the Glass Transition Temperature by Thermomechanical Analysis [en-standard.eu]

- 13. apmtesting.com [apmtesting.com]

- 14. infinitalab.com [infinitalab.com]

- 15. youtube.com [youtube.com]

- 16. thermalsupport.com [thermalsupport.com]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. tainstruments.com [tainstruments.com]

A Comprehensive Technical Guide to the Solubility of Octyl Acrylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of octyl acrylate, a versatile monomer widely utilized in the synthesis of polymers for various applications, including pressure-sensitive adhesives, coatings, and drug delivery systems. A thorough understanding of its solubility characteristics in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound, an ester with an eight-carbon alkyl chain, is a relatively non-polar molecule. Therefore, it is expected to exhibit higher solubility in non-polar organic solvents and limited solubility in polar solvents like water.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, based on safety data sheets and chemical databases, a qualitative understanding of its solubility can be established. For many common organic solvents, this compound is described as "soluble" or "miscible," indicating that it can be mixed in significant proportions without phase separation.

Table 1: Qualitative Solubility of this compound and Its Isomers in Common Solvents

| Solvent Classification | Solvent | n-Octyl Acrylate | Isothis compound | Poly(n-octyl acrylate) |

| Alcohols | Methanol | Slightly Soluble[1][2][3] | - | - |

| Ethanol | - | Soluble/Miscible[4] | - | |

| Ketones | Acetone | - | Soluble/Miscible[4] | Soluble[5] |

| Esters | Ethyl Acetate | Soluble[6] | - | Soluble[5] |

| Aromatic Hydrocarbons | Toluene | - | - | Soluble (commercial solutions available)[5] |

| Chlorinated Hydrocarbons | Chloroform | Slightly Soluble[1][2][3][6] | Soluble[6] | - |

| Ethers | Tetrahydrofuran (THF) | - | - | Soluble[5] |

| Alkanes | Hexane | Soluble[6] | - | - |

| Aqueous | Water | Very Poorly Soluble[7][8] | Very Poorly Soluble (0.001 g/100 mL at 23°C)[4] | - |

Note: The term "soluble" or "miscible" in this context generally implies that the solute and solvent will form a single phase at concentrations commonly used in laboratory and industrial settings. "-" indicates that specific data was not found in the reviewed sources.

Experimental Protocols for Solubility Determination

Qualitative Visual Miscibility Assessment

Objective: To rapidly determine if this compound is miscible with a given organic solvent at room temperature.

Materials:

-

This compound (reagent grade)

-

A selection of anhydrous organic solvents (e.g., ethanol, acetone, toluene, ethyl acetate, hexane)

-

Small, clean, and dry test tubes with stoppers

-

Graduated pipettes (1 mL and 5 mL)

-

Vortex mixer

Procedure:

-

Label a series of test tubes, one for each solvent to be tested.

-

Using a graduated pipette, add 1 mL of the selected organic solvent to the corresponding test tube.

-

Using a separate clean pipette, add 1 mL of this compound to the same test tube.

-

Stopper the test tube and vortex for 30 seconds.

-

Allow the mixture to stand for at least 5 minutes and observe.

-

Observation:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may separate over time.

-

Semi-Quantitative Solubility Determination by Gravimetric Method

Objective: To estimate the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (reagent grade)

-

Selected organic solvent (anhydrous)

-

Analytical balance (readable to 0.1 mg)

-

Scintillation vials or small flasks with screw caps (e.g., 20 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Micropipettes or syringes for precise liquid handling

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

Procedure:

-

Equilibrate the constant temperature bath to the desired temperature (e.g., 25°C).

-

Add a known volume (e.g., 10 mL) of the selected organic solvent to a scintillation vial containing a magnetic stir bar.

-

Place the vial in the constant temperature bath and allow it to reach thermal equilibrium.

-

Begin adding small, known increments of this compound to the solvent while stirring.

-

Continue adding this compound until a slight excess of undissolved solute persists, indicating that a saturated solution has been formed.

-

Allow the mixture to stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, stop stirring and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to avoid transferring any undissolved solute.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Record the exact volume of the transferred solution.

-

Gently evaporate the solvent from the dish in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

-

Once all the solvent has evaporated, weigh the dish containing the this compound residue.

-

Calculation:

-

Mass of dissolved this compound = (Final weight of dish + residue) - (Initial weight of dish)

-

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of saturated solution taken) x 100

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

Caption: Generalized workflow for solubility determination.

References

- 1. N-OCTYL ACRYLATE CAS#: 2499-59-4 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Cas 2499-59-4,N-OCTYL ACRYLATE | lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scipoly.com [scipoly.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. epluschemical.com [epluschemical.com]

- 8. ICSC 1743 - ISOthis compound [chemicalsafety.ilo.org]

literature review on octyl acrylate polymerization kinetics

An In-depth Technical Guide to the Polymerization Kinetics of Octyl Acrylate

Introduction to Acrylate Polymerization Kinetics

The polymerization of acrylate monomers, such as this compound, is a cornerstone of the polymer industry, yielding materials used in adhesives, coatings, and drug delivery systems. A thorough understanding of the polymerization kinetics is critical for controlling polymer properties like molecular weight, molecular weight distribution, and architecture.[1][2] Free-radical polymerization (FRP) is a widely used and versatile method for producing high molecular weight polymers under mild reaction conditions.[3] However, to achieve more precisely defined polymer structures, controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT), have become indispensable.[4][5]

This guide provides a detailed review of the polymerization kinetics of this compound and related alkyl acrylates, summarizing key kinetic data, outlining experimental protocols for its determination, and illustrating the fundamental relationships governing the polymerization process.

Free-Radical Polymerization (FRP) Kinetics

Conventional free-radical polymerization is a chain-growth process consisting of three primary steps: initiation, propagation, and termination.[1] Additional reactions, such as chain transfer, can also occur.[2]

-

Initiation: The process begins with the decomposition of an initiator (e.g., AIBN or a peroxide) to form primary free radicals (I•). These radicals then react with a monomer molecule (M) to create an active chain-initiating species.[1]

-

Propagation: The active monomer radical adds sequentially to other monomer molecules, causing the polymer chain to grow rapidly.[1] The rate of polymerization (Rp) is essentially the rate of propagation and is proportional to the concentration of the growing chain radicals and the monomer.[1]

-

Termination: The growth of a polymer chain is halted when two growing chain radicals react with each other, either by combination or disproportionation.[1] The rate of termination is proportional to the square of the concentration of free radical growing chains.[1]

The overall rate of polymerization (Rp) is influenced by several factors, including the concentrations of the monomer and initiator, and the temperature, which affects the rate constants of the elementary steps.

Complexities in Acrylate Polymerization

The kinetics of acrylate polymerization are complicated by secondary reactions, especially at elevated temperatures and low monomer concentrations.[6][7]

-

Backbiting (Intramolecular Chain Transfer): A growing secondary radical at the chain end can abstract a hydrogen atom from the polymer backbone, forming a more stable tertiary mid-chain radical (MCR).[6][7] This reaction is prevalent in acrylate polymerization but not for methacrylates.[6]

-

β-Scission: The mid-chain radicals can undergo β-scission, which results in the formation of a macromonomer with a terminal double bond.[6]

-

Impact on Kinetics: The formation of mid-chain radicals, which propagate at a lower rate than secondary end-chain radicals, leads to a decrease in the overall polymerization rate.[7] These secondary reactions significantly influence the final polymer architecture, leading to short- and long-chain branching.[7]

Controlled/Living Radical Polymerization (CRP) Kinetics

CRP techniques enable the synthesis of polymers with predetermined molecular weights, low polydispersity, and advanced architectures like block copolymers.[5][8] This control is achieved by establishing a dynamic equilibrium between a small number of active, propagating radicals and a large pool of dormant species.[4]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that typically uses a transition metal complex (e.g., a copper halide with a ligand) to reversibly activate and deactivate polymer chains.[5][9]

-

Mechanism: The general mechanism involves the abstraction of a halogen atom from a dormant polymer chain (P-X) by a copper(I) complex, generating an active propagating radical (P•) and a copper(II) species.[5][9] The radical can propagate before being deactivated by reacting with the copper(II) complex.[5] This equilibrium heavily favors the dormant species, keeping the radical concentration low and minimizing termination reactions.[5]

-

Kinetics: ATRP of acrylates exhibits first-order kinetics with respect to monomer concentration, indicated by a linear relationship between ln([M]₀/[M]) and time.[10][11] This linearity signifies a constant number of growing chains.[10] Furthermore, the molecular weight of the polymer increases linearly with monomer conversion, and polymers with low polydispersities (Mw/Mn ≈ 1.1) can be readily obtained.[10]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization achieves control through a degenerative chain transfer process mediated by a dithio compound (the RAFT agent).[12][13]

-

Mechanism: In RAFT, a conventional radical initiator is used to generate propagating radicals. These radicals add to the RAFT agent, forming an intermediate radical which then fragments. This fragmentation can release either the original radical or a new radical, which reinitiates polymerization. A rapid equilibrium is established between active and dormant chains (macro-RAFT agents), allowing all chains to grow at a similar rate.[12]

-

Kinetics: The polymerization rate in a RAFT system is proportional to the square root of the initiator concentration.[12] The exchange between active and dormant species is extremely fast, which explains why low-polydispersity polymers can be obtained even at early stages of the polymerization.[12] The structure of the RAFT agent significantly affects the polymerization kinetics.[13][14]

Quantitative Kinetic Data

The accurate determination of kinetic parameters, particularly the propagation rate coefficient (kₚ), is essential for modeling and controlling polymerization.[15] The Pulsed-Laser Polymerization in conjunction with Size-Exclusion Chromatography (PLP-SEC) is the benchmark technique recommended by IUPAC for measuring kₚ.[3][16] While data specifically for this compound is sparse in the reviewed literature, data for structurally similar monomers like n-butyl acrylate and 2-ethylhexyl acrylate serve as excellent estimates.

| Monomer | Temperature (°C) | kₚ (L mol⁻¹ s⁻¹) | Activation Energy, Eₐ (kJ mol⁻¹) | Pre-exponential Factor, A (L mol⁻¹ s⁻¹) | Reference |

| n-Butyl Acrylate | 5 | 13,800 | 17.7 | 2.36 x 10⁷ | [16] |

| n-Butyl Acrylate | 30 | 28,800 | 17.7 | 2.36 x 10⁷ | [16] |

| 2-Ethylhexyl Acrylate | 25 | ~25,000 | N/A | N/A | [17] |

| Dodecyl Acrylate | 5 | 15,300 | N/A | N/A | [16] |

| n-Butyl Acrylate (Backbiting, kbb) | 30 | 4.8 x 10⁴ (s⁻¹) | 31.7 | 4.84 x 10⁷ (s⁻¹) | [18] |

| n-Butyl Acrylate (Mid-chain Propagation, kₚ,MCR) | 30 | 1,800 | 28.9 | 1.52 x 10⁶ | [18] |

Table 1: Summary of Propagation Rate Coefficients and Arrhenius Parameters for Various Acrylate Monomers Determined by PLP-SEC. Note: kbb and kₚ,MCR refer to the rate coefficients for backbiting and mid-chain radical propagation, respectively.

Experimental Protocols

Determination of kₚ via Pulsed-Laser Polymerization (PLP-SEC)

The PLP-SEC method is a robust technique for the direct measurement of the propagation rate coefficient.[15][16]

Methodology:

-

Sample Preparation: A solution of the purified monomer and a photoinitiator is prepared.

-

Polymerization: The sample is exposed to repeated, high-intensity laser pulses at a specific frequency and temperature. Each pulse generates a burst of new radicals that begin to propagate.[16]

-

Chain Growth: Between pulses, the chains continue to grow while the overall radical concentration decreases due to termination.[16]

-

Termination & Quenching: The polymerization is stopped at low monomer conversion (typically < 5%) to avoid complications from viscosity changes.

-

Analysis: The molecular weight distribution (MWD) of the resulting polymer is analyzed by Size-Exclusion Chromatography (SEC). The MWD exhibits a characteristic structure with inflection points corresponding to the chain length of polymers initiated by one pulse and terminated by the next. The position of these inflection points is directly related to kₚ.[15][16]

Typical Protocol for ATRP of Acrylates

This protocol describes a typical lab-scale ATRP of an acrylate monomer.

Methodology:

-

Reagent Preparation: The monomer (e.g., this compound) is passed through a column of basic alumina to remove inhibitors. The ligand (e.g., Me₆TREN or dNbpy) and initiator (e.g., ethyl α-bromophenylacetate) are used as received or purified. The copper(I) halide (e.g., CuBr) is purified by washing with acetic acid and ethanol.

-

Reaction Setup: The CuBr, ligand, monomer, and a solvent (if any) are added to a Schlenk flask. The flask is sealed, and the mixture is deoxygenated by several freeze-pump-thaw cycles.

-

Initiation: The initiator is injected into the frozen, deoxygenated mixture under an inert atmosphere (e.g., argon or nitrogen). The flask is then placed in a thermostatted oil bath at the desired reaction temperature (e.g., 22-90 °C) to start the polymerization.[10][11]

-

Monitoring: Samples are taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by SEC).[10]

-

Termination: The polymerization is terminated by opening the flask to air, which oxidizes the Cu(I) catalyst. The mixture is then diluted with a solvent like THF and passed through a neutral alumina column to remove the copper catalyst before polymer isolation.

Conclusion

The polymerization of this compound can be conducted via conventional free-radical or controlled radical pathways, each with distinct kinetic profiles. FRP is characterized by rapid reaction rates but offers limited control over polymer structure, with kinetics further complicated by backbiting and β-scission reactions. In contrast, CRP techniques like ATRP and RAFT provide excellent control over molecular weight and distribution by maintaining a low concentration of active radicals. Kinetic parameters for these systems can be precisely determined using methods such as PLP-SEC, providing the fundamental data needed for reaction optimization and the targeted design of advanced polymeric materials.

References

- 1. uvebtech.com [uvebtech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Controlled Radical Polymerization of Acrylates Regulated by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]